molecular formula C10H15N B112247 Benzenemethanamine, N-propyl- CAS No. 2032-33-9

Benzenemethanamine, N-propyl-

Cat. No.: B112247
CAS No.: 2032-33-9
M. Wt: 149.23 g/mol
InChI Key: OUMBFMLKPJUWDQ-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-propyl- is a useful research compound. Its molecular formula is C10H15N and its molecular weight is 149.23 g/mol. The purity is usually 95%.
The exact mass of the compound Benzenemethanamine, N-propyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzenemethanamine, N-propyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenemethanamine, N-propyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of N-Benzylpropan-1-amine is methionyl tRNA synthetase (MetRS) . MetRS is an enzyme that plays a crucial role in protein synthesis, specifically in the charging of tRNA with methionine. By targeting MetRS, N-Benzylpropan-1-amine can potentially interfere with protein synthesis, making it a promising candidate for antibacterial applications .

Mode of Action

N-Benzylpropan-1-amine interacts with MetRS by binding to two active site pockets of the enzyme . The compound’s methoxy substituents in the benzyl ring and an adenine biaryl moiety result in optimal binding interactions . This interaction can inhibit the function of MetRS, thereby disrupting protein synthesis.

Biochemical Pathways

The primary biochemical pathway affected by N-Benzylpropan-1-amine is the protein synthesis pathway . By inhibiting MetRS, the compound disrupts the charging of tRNA with methionine, a critical step in protein synthesis. This disruption can lead to downstream effects such as the inhibition of bacterial growth, given the essential role of protein synthesis in cell growth and division .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to be a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells . More research is needed to fully understand the pharmacokinetics of N-Benzylpropan-1-amine.

Result of Action

The primary result of N-Benzylpropan-1-amine’s action is the inhibition of protein synthesis . This can lead to the inhibition of bacterial growth, as protein synthesis is essential for cell growth and division . Therefore, N-Benzylpropan-1-amine has potential as an antibacterial agent.

Properties

IUPAC Name

N-benzylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-2-8-11-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMBFMLKPJUWDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062110
Record name Benzenemethanamine, N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2032-33-9
Record name N-Propylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2032-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, N-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002032339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, N-propyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenemethanamine, N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-propylbenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.353
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-PROPYLBENZYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MYT5Y030TC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How does N-benzylpropan-1-amine interact with its target and what are the downstream effects?

A1: Research suggests that N-benzylpropan-1-amine derivatives, particularly those featuring benzimidazole or adenine biaryl moieties, exhibit antibacterial activity against Clostridium difficile by targeting its methionyl tRNA synthetase (MetRS). [] Molecular docking studies reveal that these derivatives interact within two active site pockets of C. difficile MetRS. [] While the precise mechanism of action requires further investigation, it is plausible that binding to these pockets interferes with the enzyme's critical role in protein synthesis, ultimately leading to bacterial growth inhibition.

Q2: How do structural modifications of N-benzylpropan-1-amine affect its activity against C. difficile?

A2: The research highlights the significance of specific structural features for enhancing the antibacterial activity of N-benzylpropan-1-amine derivatives. For instance, incorporating a methoxy substituent in the benzyl ring and utilizing an adenine biaryl moiety have been shown to optimize binding interactions with C. difficile MetRS. [] This suggests a structure-activity relationship where these specific modifications contribute to increased potency against the target bacterium. Further research exploring a wider array of structural modifications is crucial for elucidating a comprehensive structure-activity relationship profile.

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